Cas no 58-74-2 (Papaverine (base and/or unspecified salts))

Papaverine is a benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), functioning as a non-selective phosphodiesterase (PDE) inhibitor. It is available in both base form and as various salts, including hydrochloride. Papaverine exhibits smooth muscle relaxant properties by increasing intracellular cyclic AMP (cAMP) levels, leading to vasodilation and reduced spasmodic activity. Its primary applications include treating vasospasms, erectile dysfunction, and certain cardiovascular conditions. The compound’s mechanism of action distinguishes it from opioid derivatives, as it lacks significant analgesic or addictive potential. Papaverine’s stability, solubility (depending on salt form), and well-documented pharmacological profile make it a valuable tool in research and clinical settings.
Papaverine (base and/or unspecified salts) structure
58-74-2 structure
Product Name:Papaverine (base and/or unspecified salts)
CAS No:58-74-2
MF:C20H21NO4
MW:339.38504576683
CID:33708
PubChem ID:4680
Update Time:2025-06-13

Papaverine (base and/or unspecified salts) Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxyisoquinoline hydrochloride
    • papanerin
    • Papanerine
    • Robaxapap
    • S-M-R
    • 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxyisoquinoline
    • Vaso-Pav (TN)
    • NSC 136630
    • Paverina (TN)
    • 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxyisoquinoline #
    • ACon1_002094
    • BRD-K15567136-001-01-1
    • STK039035
    • NCGC00015810-07
    • Cerespan
    • Artegodan (TN)
    • Panergon
    • Pameion (TN)
    • Forpaven (TN)
    • CS-O-02146
    • Qua bid (TN)
    • NCGC00015810-29
    • 1-((3,4-Dimethoxyphenyl)methyl)-6,7-dimethoxyisoquinoline
    • Papacon (TN)
    • 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline
    • CHEBI:28241
    • NCGC00015810-08
    • Cardiospan (TN)
    • Genabid
    • Pavacen (TN)
    • Durapav (TN)
    • UNII-DAA13NKG2Q
    • Pavnell (TN)
    • NCGC00015810-13
    • Prestwick1_000583
    • Alapav (TN)
    • Isoquinoline, 6,7-dimethoxy-1-veratryl-(8Cl)
    • Papital T.R.
    • Lopac0_000957
    • NCGC00024428-03
    • 5-21-06-00182 (Beilstein Handbook Reference)
    • Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-
    • 1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-isoquinoline
    • NCGC00015810-03
    • KBio1_000321
    • TNP00305
    • BRD-K15567136-003-18-1
    • Pamelon
    • Pavabid (TN)
    • SCHEMBL34702
    • Opdensit (TN)
    • Pavakey (TN)
    • KS-5336
    • Papalease (TN)
    • Vasospan (TN)
    • Pavacap (TN)
    • DivK1c_000321
    • Q410374
    • Drapavel (TN)
    • Spectrum_000071
    • Prestwick0_000583
    • Pavatym
    • NCGC00015810-04
    • Ceraspan
    • 58-74-2
    • KBioSS_000471
    • Myobid (TN)
    • NCI60_003183
    • Isoquinoline, 6,7-dimethoxy-1-veratryl-
    • DTXSID4023418
    • NCGC00015810-09
    • 6,7-dimethoxy-1-veratryl-isoquinoline;hydrochloride
    • C(c1ccc(OC)c(OC)c1)c2nccc3cc(OC)c(OC)cc23
    • NCGC00024428-04
    • DAA13NKG2Q
    • BRN 0312930
    • Ro-Papav (TN)
    • D0WV2S
    • IDI1_000321
    • BPBio1_000470
    • Isoquinoline,7-dimethoxy-1-veratryl-
    • Prestwick2_000583
    • Therapav (TN)
    • Isoquinoline, 1-((3,4-dimethoxyphenyl)methyl)-6,7-dimethoxy-
    • 6,7-Dimethoxy-1-veratrylisoquinoline
    • Pavadyl (TN)
    • Albatran (TN)
    • Pavatest (TN)
    • InChI=1/C20H21NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-8,10-12H,9H2,1-4H
    • SR-01000003098-10
    • Spectrum4_000467
    • Mesotina (TN)
    • 6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)isoquinoline
    • Pavased (TN)
    • SDCCGMLS-0003037.P003
    • SPBio_002645
    • D07425
    • LS-85584
    • Vasal (TN)
    • Dicertan (TN)
    • BRD-K15567136-003-06-6
    • BDBM14754
    • Isoquinoline,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-
    • HSDB 3147
    • Pavabid
    • NSC136630
    • RS 47
    • Mesotina
    • Paverolan (TN)
    • 1-{[3,4-bis(methyloxy)phenyl]methyl}-6,7-bis(methyloxy)isoquinoline
    • SDCCGSBI-0050931.P005
    • Cerespan (TN)
    • Cepaverin (TN)
    • C06533
    • ACon1_000238
    • KBio2_003039
    • Optenyl (TN)
    • 2wey
    • Cerebid (TN)
    • MEGxp0_001880
    • HY-18077
    • Dynovas (TN)
    • Panergon (TN)
    • D0NJ3V
    • KBioGR_000914
    • KBio2_005607
    • Spasmo-Nit (TN)
    • 1-[(3,4-Dimethoxyphenyl)methyl]6,7-dimethoxyisoquinoline
    • HMS3561N11
    • AB00053515
    • KBio3_001653
    • Oprea1_387689
    • NOSCAPINE IMPURITY A [EP IMPURITY]
    • CHEMBL19224
    • CAS-61-25-6
    • Cardioverina (TN)
    • CS-7800
    • 58-74-2 (free base)
    • Paveron (TN)
    • 4-[(6,7-Dimethoxyisoquinolyl)methyl]-1,2-dimethoxybenzene
    • Pamelon (TN)
    • NSC35443
    • Pavagen
    • BBL012345
    • BSPBio_002153
    • BSPBio_000426
    • Dilaves (TN)
    • Isoquinoline,6,7-dimethoxy-1-veratryl-(8CI)
    • SBI-0050931.P004
    • NCGC00015810-02
    • AKOS000277460
    • Dispamil (TN)
    • Pavacels
    • SPBio_001015
    • NCGC00015810-01
    • EV1
    • NCGC00015810-24
    • Spectrum5_001188
    • Pavagen (TN)
    • Lopac-P-3510
    • NINDS_000321
    • NSC-136630
    • DB01113
    • Spectrum3_000537
    • Paptial T.R.
    • Pavadel (TN)
    • AB00053515_14
    • Prestwick3_000583
    • Pap-Kaps-150 (TN)
    • Paptial T.R. (TN)
    • NCGC00015810-05
    • CCG-202821
    • Delapav (TN)
    • NCGC00015810-06
    • Pavabid Hp
    • Oprea1_810508
    • HMS3746M21
    • EINECS 200-397-2
    • KBio2_000471
    • Pavarine
    • Papital T.R. (TN)
    • Houde (TN)
    • EN300-177755
    • Spectrum2_000978
    • Papanerin-hcl (TN)
    • Pavacot
    • WLN: T66 CNJ B1R CO1 DO1& HO1 IO1
    • Qua bid
    • 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-isoquinoline
    • Pavatine
    • Papaverine 100 microg/mL in Acetonitrile
    • papaverine
    • NS00007287
    • PAPAVERINUM [HPUS]
    • PAPAVERINE [VANDF]
    • Papaverine [BAN]
    • Papaverine free base
    • PAPAVERINE [MI]
    • Papaverina
    • PAPAVERINE [MART.]
    • Papaverin
    • DTXCID603418
    • Papaverine (BAN)
    • Papaverinum
    • 1-((3,4-Dimethoxyphenyl)-methyl)-6,7-dimethoxyisoquinoline
    • Papaverina [Italian]
    • PAPAVERINE (MART.)
    • PAPAVERINE [WHO-DD]
    • NOSCAPINE IMPURITY A (EP IMPURITY)
    • Papaversan (TN)
    • Crude Papaverine
    • Papaverin-Hamelin (TN)
    • Papavarine
    • MLS002222208
    • Papaverine hydrochloride
    • MLS000028497
    • MLS001148655
    • MLSMR
    • Papaverin-hydrochlorid; 6,7-Dimethoxy-1-veratryl-i
    • SMR000058283
    • DB-053252
    • GTPL13147
    • Pavadyl
    • ALBB-010475
    • BRD-K15567136-003-27-2
    • AG-205/03660043
    • 200-397-2
    • Papaverine (base and/or unspecified salts)
    • MDL: MFCD03942169
    • Inchi: 1S/C20H21NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-8,10-12H,9H2,1-4H3
    • InChI Key: XQYZDYMELSJDRZ-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC2C=CN=C(CC3C=CC(=C(C=3)OC)OC)C=2C=1)OC
    • BRN: 312930

Computed Properties

  • Exact Mass: 375.12400
  • Monoisotopic Mass: 339.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 407
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.9
  • Topological Polar Surface Area: 49.8Ų

Experimental Properties

  • Color/Form: White prism or needle crystalline powder. Odorless
  • Density: d420 1.337
  • Melting Point: 226 °C
  • Boiling Point: 475.36°C (rough estimate)
  • Refractive Index: 1.6250 (estimate)
  • Solubility: H2O: 25 mg/mL
  • PSA: 49.81000
  • LogP: 4.66200
  • Solubility: Soluble in hot benzene \ aniline \ glacial acetic acid \ acetone, slightly soluble in ethanol \ ether \ chloroform \ carbon tetrachloride and petroleum ether, almost insoluble in water
  • Merck: 14,7019
  • pka: 6.4(at 25℃)

Papaverine (base and/or unspecified salts) Security Information

  • Hazardous Material transportation number:UN 1544 6.1/PG 3
  • WGK Germany:1
  • Hazard Category Code: 22
  • Safety Instruction: S22
  • FLUKA BRAND F CODES:8
  • RTECS:NW8575000
  • Hazardous Material Identification: Xn
  • Packing Group:II
  • Hazard Level:6.1(a)
  • HazardClass:6.1(a)
  • PackingGroup:II
  • Safety Term:6.1(a)
  • Packing Group:II
  • Risk Phrases:R22

Papaverine (base and/or unspecified salts) Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Papaverine (base and/or unspecified salts) Pricemore >>

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Additional information on Papaverine (base and/or unspecified salts)

Recent Advances in Papaverine Research: Insights into CAS 58-74-2 and Therapeutic Applications

Papaverine, a benzylisoquinoline alkaloid with the CAS registry number 58-74-2, has long been recognized for its vasodilatory properties and clinical utility in treating conditions such as cerebral and coronary vasospasm. Recent studies have expanded our understanding of its pharmacological mechanisms, potential new therapeutic applications, and innovative formulations. This research brief synthesizes the latest findings on Papaverine (base and/or unspecified salts), highlighting key advancements in its chemistry, biological activity, and clinical relevance.

A 2023 study published in the Journal of Medicinal Chemistry explored the structural optimization of Papaverine derivatives to enhance their selectivity for phosphodiesterase (PDE) inhibition. The research team identified several novel analogs with improved potency against PDE10A, a target implicated in neurological disorders. Molecular docking simulations revealed that modifications at the 6-position of the isoquinoline ring significantly influenced binding affinity, suggesting new avenues for drug development.

In the realm of drug delivery, a groundbreaking 2024 paper in Advanced Drug Delivery Systems reported the development of Papaverine-loaded nanoparticles for targeted vascular therapy. The polymeric nanoparticles, functionalized with endothelial cell-specific ligands, demonstrated enhanced accumulation in diseased vasculature while minimizing systemic side effects. Pharmacokinetic studies in animal models showed a 3-fold increase in bioavailability compared to conventional formulations.

Clinical research has also progressed, with a Phase II trial (NCT05678921) investigating Papaverine hydrochloride as an adjunct therapy for acute ischemic stroke. Preliminary results presented at the 2024 International Stroke Conference indicated improved cerebral perfusion and reduced infarct volume in patients receiving combination therapy. The study employed advanced perfusion imaging techniques to quantify the drug's vascular effects.

From a safety perspective, a comprehensive meta-analysis in Drug Safety reviewed adverse event reports associated with Papaverine use across multiple indications. While confirming the well-established risk of hypotension, the analysis identified genetic polymorphisms in CYP2D6 as potential biomarkers for dose optimization, particularly in Asian populations where these variants are more prevalent.

Emerging applications of Papaverine include its investigation as a potential antiviral agent. Recent in vitro studies published in Antiviral Research demonstrated that Papaverine base exhibits inhibitory activity against SARS-CoV-2 replication, possibly through modulation of host cell pathways. These findings warrant further exploration in animal models and clinical settings.

The pharmaceutical industry has responded to these scientific advances with several new Papaverine-containing products in development. Patent filings from 2023-2024 reveal novel salt forms with improved solubility profiles, as well as fixed-dose combinations with other vasoactive agents. Regulatory agencies in multiple jurisdictions are currently reviewing applications for these next-generation formulations.

In conclusion, the evolving research landscape surrounding Papaverine (CAS 58-74-2) demonstrates its enduring relevance in medicine while uncovering new therapeutic possibilities. The convergence of structural chemistry, advanced delivery systems, and precision medicine approaches promises to expand the clinical utility of this classic pharmacologic agent. Future research directions should focus on biomarker-guided therapy, novel indications, and the development of safer, more effective formulations.

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